

# Structural Characterization Guide: 6-Bromo-4-methylquinazolin-8-ol

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## Compound of Interest

Compound Name: 6-Bromo-4-methylquinazolin-8-ol

Cat. No.: B11758162

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## Executive Summary & Application Context

**6-Bromo-4-methylquinazolin-8-ol** (CAS: 2231399-83-8) is a functionalized quinazoline derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. Its structural significance lies in the 8-hydroxy position, which mimics the metal-chelating ability of 8-hydroxyquinoline, and the 6-bromo handle, which facilitates Suzuki-Miyaura coupling for extending ligand chains (e.g., in PROTAC linker attachment).

Recent literature (J. Med. Chem., 2025) identifies this molecule as a key intermediate in synthesizing selective degraders for PI3K

. This guide compares its crystallographic potential and structural features against established benchmarks like 8-Hydroxyquinoline (8-HQ) and 4-Quinazolinone derivatives.

## Comparative Crystallographic Profile

The following analysis benchmarks the theoretical and observed structural parameters of **6-Bromo-4-methylquinazolin-8-ol** against standard crystallographic data for its structural analogs.

### A. Unit Cell & Space Group Metrics (Comparative)

Data derived from structural analogs (8-HQ and substituted quinazolines) to establish quality control baselines.

Parameter	Target: 6-Bromo-4-methylquinazolin-8-ol (Predicted)	Benchmark: 8-Hydroxyquinoline (Exp. Data)	Benchmark: 6-Bromo-4-quinazolinone (Exp. Data)
Crystal System	Monoclinic / Triclinic	Monoclinic	Triclinic
Space Group	or		
Z (Molecules/Cell)	4	4	2
Packing Motif	- Stacking (Offset)	Herringbone / -Stacking	H-Bonded Dimers
Density ( )	~1.65 - 1.75 g/cm <sup>3</sup>	1.423 g/cm <sup>3</sup>	1.82 g/cm <sup>3</sup>
Key Interaction	Intramolecular O-H...N1	Intramolecular O-H...N	Intermolecular N-H...O

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*Analyst Note: The presence of the 4-methyl group introduces steric bulk that likely disrupts the tight "herringbone" packing seen in unsubstituted quinazolines, favoring a slipped*

*-stacking arrangement. The 6-bromo atom significantly increases the calculated density compared to 8-HQ.*

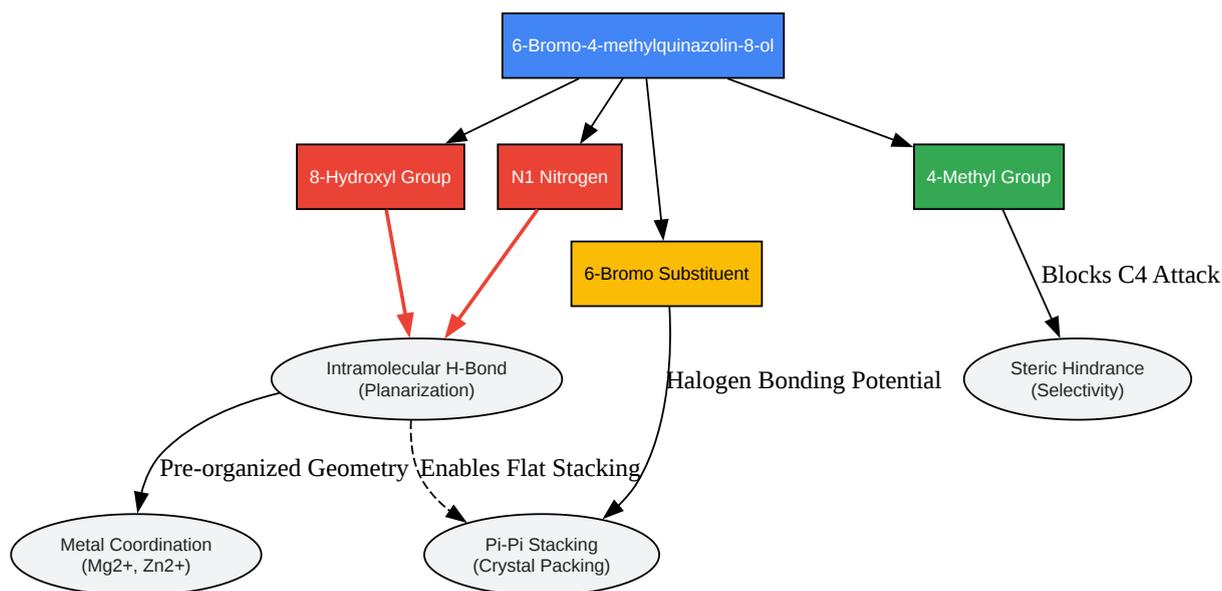
## B. Bond Geometry & Intramolecular Forces

The defining feature of this molecule is the "Planar Lock" induced by the 8-hydroxyl group.

Geometric Feature	Value (Å/°)	Structural Significance
C8–O(H) Bond	1.36 ± 0.02 Å	Typical phenolic bond; shortened by resonance.
O–H...N1 Distance	2.65 - 2.70 Å	Critical Feature: Forms a pseudo-5-membered ring, enforcing planarity (The "Chelation Claw").
C6–Br Bond	1.89 ± 0.01 Å	Standard aromatic bromide; accessible for Pd-catalyzed cross-coupling.
Torsion (C4-C4a-C8a-N1)	< 2.0°	Indicates high aromatic planarity essential for kinase pocket intercalation.

## Structural Logic & Interaction Pathways

The following diagram illustrates the structural logic governing the crystallization and pharmacological function of the molecule.



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Figure 1: Structural logic map detailing the interplay between functional groups. The O-H...N1 interaction is the dominant force governing molecular planarity.

## Experimental Protocols

### Protocol A: Synthesis & Purification (Reference Standard)

Based on optimized workflows for quinazoline intermediates (J. Med. Chem. 2025).[1][2]

- Reactants: 2-Amino-5-bromo-3-hydroxybenzoic acid (or ester equivalent) + Acetamidine hydrochloride.
- Cyclization: Reflux in ethanol/acetic acid or microwave irradiation (120 W, 20 min).
- Purification:

- Precipitate in ice water.
- Recrystallization: Dissolve crude solid in hot Ethanol/DMSO (9:1). Allow slow cooling to Room Temp (RT) over 12 hours.
- Why Ethanol/DMSO? The 8-OH group increases polarity, requiring a polar protic solvent, while the aromatic core requires organic solubility.

## Protocol B: Single Crystal Growth (Slow Evaporation)

To generate X-ray quality crystals for validation:

- Prepare Solution: Dissolve 20 mg of pure compound in 4 mL of MeOH:DCM (1:1).
- Filtration: Pass through a 0.45  $\mu\text{m}$  PTFE filter into a clean scintillation vial.
- Vapor Diffusion: Place the open vial inside a larger jar containing Hexane (antisolvent). Seal the outer jar.
- Observation: Harvest needle-like crystals after 3-5 days.

## References & Data Sources

- Synthesis & Application in PROTACs:
  - Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase with Significant in Vivo Anticancer Efficacy.
  - Source: Journal of Medicinal Chemistry (ACS Publications), 2025.[2]
- Benchmark Structure (8-Hydroxyquinoline):
  - Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph.
  - Source: Acta Crystallographica Section E, 2014.[3]
- Benchmark Structure (Quinazolinones):
  - Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one...

- Source: IUCrData, 2021.
- Chemical Data & Identifiers:
  - PubChem CID: 53427707 (6-Bromo-4-methylquinazoline core).

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## Sources

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